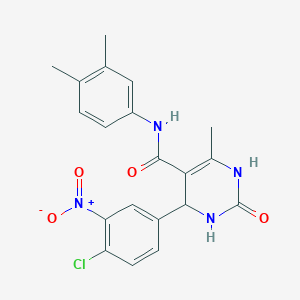

![molecular formula C19H14N6 B2672429 5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile CAS No. 1002032-42-9](/img/structure/B2672429.png)

5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

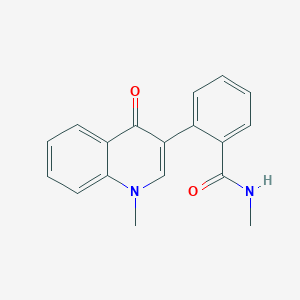

“5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” is a compound with the molecular formula C19H14N6 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . These compounds find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring bound to a phthalazine ring, with a methylphenyl group attached to the phthalazine ring .Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents have been studied for this reaction .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Pyrazole derivatives have been investigated for their potential as corrosion inhibitors. For instance, certain pyranopyrazole derivatives demonstrate significant inhibition efficiency for mild steel corrosion in acidic solutions. These compounds exhibit mixed-type inhibition behavior and adhere to the metal surface according to the Langmuir adsorption isotherm. The inhibition process is supported by gravimetric, electrochemical, and theoretical DFT studies, highlighting their efficiency and the mechanism of action (Yadav et al., 2016). Similarly, other heterocyclic derivatives have been evaluated for their adsorption and corrosion inhibition properties on C-steel surfaces in acidic media, indicating their potential in mitigating corrosion through a mechanism that involves the formation of a protective layer on the metal surface (Abdel Hameed et al., 2020).

Antimicrobial Activities

Research on pyrazolopyranopyrimidinones and pyrazolopyranooxazinones derivatives showcases their promising antimicrobial properties. The structural novelty of these compounds contributes to their potent activity against various bacterial and fungal strains. This indicates their potential for development into new antimicrobial agents, addressing the need for innovative treatments due to increasing antibiotic resistance (El-ziaty et al., 2016). Another study synthesizes novel Schiff bases from pyrazole derivatives, which exhibited significant in vitro antimicrobial activity, further underscoring the therapeutic potential of these chemical structures (Puthran et al., 2019).

Electronic and Spectral Properties

The electronic properties of fluoropyrazolecarbonitrile derivatives have been explored, particularly in relation to their interaction with fullerene molecules. This research provides insights into the electronic spectra, active sites, and potential biological activities of these compounds. Such studies are crucial for understanding the fundamental properties of these molecules and their applications in materials science and biotechnology (Biointerface Research in Applied Chemistry, 2022).

Wirkmechanismus

While the specific mechanism of action for “5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” is not mentioned in the search results, it’s worth noting that 5-aminopyrazole derivatives are potential biologically active scaffolds due to their wide applications in pharmaceuticals . These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Zukünftige Richtungen

The future directions for “5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” and similar compounds could involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Eigenschaften

IUPAC Name |

5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)19(24-23-17)25-18(21)14(10-20)11-22-25/h2-9,11H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZCSPFFQGNADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2672349.png)

![N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2672351.png)

![N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672352.png)

![Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2672356.png)

![N-(4-fluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672357.png)

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672358.png)

![N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2672359.png)

![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)

![N-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2672368.png)